![molecular formula C10H19N B14883990 (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)
(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is a bicyclic amine compound with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is known for its rigidity and steric hindrance, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the use of camphor as a starting material. One common method includes the following steps:
Oxidation of Camphor: Camphor is oxidized using selenium dioxide to form camphorquinone.
Reduction and Amination: The camphorquinone is then reduced and aminated to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert ketones or aldehydes in the structure to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Oximes, nitro compounds.
Reduction Products: Alcohols.
Substitution Products: Amides, esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is used as a chiral building block for the synthesis of complex molecules. Its rigid structure makes it valuable in stereoselective synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.
Industry
In the industrial sector, (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is used in the production of polymers and other materials that require rigid and stable molecular frameworks.
Mécanisme D'action
The mechanism of action of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with molecular targets through hydrogen bonding and steric effects. The compound’s rigid structure allows it to fit into specific binding sites, influencing biological pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Similar in structure but contains an additional nitrogen atom, making it more reactive in certain chemical reactions.
Camphorquinone: A precursor in the synthesis of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane, known for its use in photoinitiators.
Uniqueness
(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and rigid bicyclic structure, which provide distinct reactivity and interaction profiles compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m1/s1 |
Clé InChI |
MDFWXZBEVCOVIO-SHTILUHOSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)CC2N |
SMILES canonique |
CC1(C2CCC1(C(C2)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


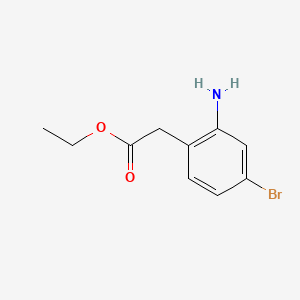
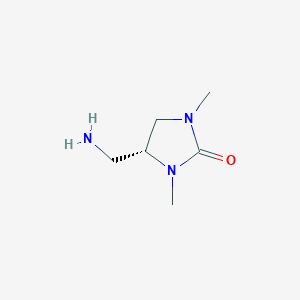
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
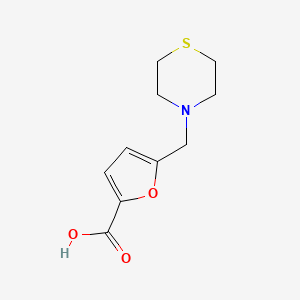
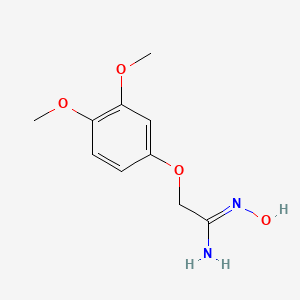



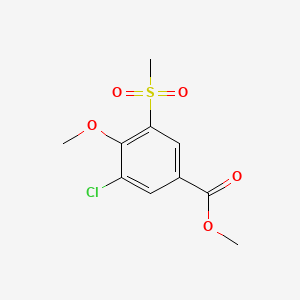
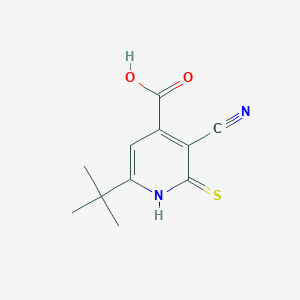
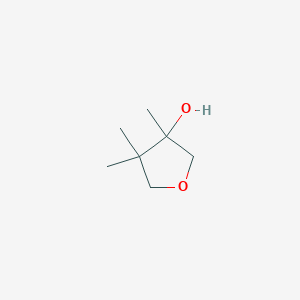

![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)

